(E)-2-phosphonooxybut-2-enedioic acid
(E)-2-phosphonooxybut-2-enedioic acid
Brand Name:
Vulcanchem
CAS No.:
138668-74-3
VCID:
VC21201580
InChI:
InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+
SMILES:
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O
Molecular Formula:
C4H5O8P
Molecular Weight:
212.05 g/mol
(E)-2-phosphonooxybut-2-enedioic acid
CAS No.: 138668-74-3
Cat. No.: VC21201580
Molecular Formula: C4H5O8P
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138668-74-3 |
|---|---|
| Molecular Formula | C4H5O8P |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | (E)-2-phosphonooxybut-2-enedioic acid |
| Standard InChI | InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |
| Standard InChI Key | KMNAUSZAPXSXLU-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |
| SMILES | C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
| Canonical SMILES | C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator